3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide
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Overview
Description
3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide is a synthetic organic compound characterized by the presence of fluorine atoms, a methoxyphenyl group, and a morpholinoethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzoyl chloride and 4-methoxyphenylacetic acid.
Formation of Intermediate: The 4-methoxyphenylacetic acid is first converted to its corresponding amine through a reductive amination process.
Coupling Reaction: The amine intermediate is then reacted with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide.
Morpholine Addition: Finally, the morpholinoethyl group is introduced via a nucleophilic substitution reaction, where the benzamide is treated with morpholine under suitable conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to enhance reaction rates and selectivity.
Solvent Selection: Choosing appropriate solvents to maximize solubility and reaction efficiency.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidative conditions.
Reduction: The carbonyl group in the benzamide can be reduced to an amine.
Substitution: The fluorine atoms can be substituted by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or thiourea.
Major Products
Oxidation: Formation of 3,4-dihydroxy-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide.
Reduction: Formation of 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)aniline.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Biological Studies: Used in research to understand its interaction with biological molecules and its effects on cellular processes.
Chemical Biology: Employed as a probe to study the mechanisms of action of various biological pathways.
Industrial Applications: Potential use in the synthesis of more complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-(2-(4-methoxyphenyl)-2-morpholinoethyl)benzamide exerts its effects involves:
Molecular Targets: It may target specific enzymes or receptors, altering their activity.
Pathways Involved: The compound could modulate signaling pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
3,4-difluoro-N-(2-(4-hydroxyphenyl)-2-morpholinoethyl)benzamide: Similar structure but with a hydroxyl group instead of a methoxy group.
3,4-difluoro-N-(2-(4-methylphenyl)-2-morpholinoethyl)benzamide: Similar structure but with a methyl group instead of a methoxy group.
Uniqueness
Fluorine Atoms: The presence of fluorine atoms enhances the compound’s stability and lipophilicity.
Methoxy Group: The methoxy group can influence the compound’s electronic properties and reactivity.
Morpholinoethyl Group: This group can improve the compound’s solubility and bioavailability.
Properties
IUPAC Name |
3,4-difluoro-N-[2-(4-methoxyphenyl)-2-morpholin-4-ylethyl]benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O3/c1-26-16-5-2-14(3-6-16)19(24-8-10-27-11-9-24)13-23-20(25)15-4-7-17(21)18(22)12-15/h2-7,12,19H,8-11,13H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INUGCUQZLABEFB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CNC(=O)C2=CC(=C(C=C2)F)F)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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